L-Lysine-15N2 (hydrochloride)

Description

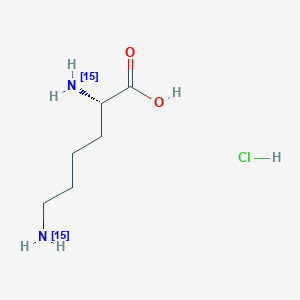

L-Lysine-15N₂ (hydrochloride) is a stable isotopically labeled derivative of L-lysine hydrochloride, where two nitrogen atoms are substituted with the ¹⁵N isotope. Its molecular formula is H₂¹⁵N(CH₂)₄CH(¹⁵NH₂)CO₂H · HCl, with a molecular weight of 184.64 g/mol and CAS number 1217460-44-0 . This compound retains the essential biological functions of L-lysine, such as protein synthesis and calcium absorption enhancement, but is specifically engineered for use as a tracer in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and quantitative proteomics . The isotopic enrichment (98 atom % ¹⁵N) and high chemical purity (≥98%) make it a critical tool in pharmacokinetic and biochemical research .

Properties

CAS No. |

204451-51-4 |

|---|---|

Molecular Formula |

C6H15ClN2O2 |

Molecular Weight |

184.63 g/mol |

IUPAC Name |

(2S)-2,6-bis(15N)(azanyl)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i7+1,8+1; |

InChI Key |

BVHLGVCQOALMSV-XVXIHWTMSA-N |

Isomeric SMILES |

C(CC[15NH2])C[C@@H](C(=O)O)[15NH2].Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Protected Intermediates

A common method employs Nα-protected lysine derivatives to selectively introduce ¹⁵N isotopes. For example:

-

Step 1 : Protection of the α-amino group using tert-butoxycarbonyl (Boc) or acetyl groups to direct reactivity to the ε-amino group.

-

Step 2 : Amination of the ε-position using ¹⁵N-labeled ammonia under alkaline conditions (pH 9–11).

-

Step 3 : Deprotection of the α-amino group and subsequent amination with ¹⁵N-labeled reagents to achieve dual isotopic labeling.

-

Step 4 : Acidification with hydrochloric acid to form the hydrochloride salt.

Key Reaction Conditions :

-

Temperature: 25–40°C

-

Solvent: Aqueous ethanol or dimethylformamide (DMF)

-

Reaction Time: 24–72 hours

Enzymatic/Biosynthetic Approaches

Microbial fermentation using Corynebacterium glutamicum or Escherichia coli cultured in ¹⁵N-enriched media (e.g., ¹⁵NH₄Cl as the sole nitrogen source) allows natural incorporation of ¹⁵N into both amino groups. Post-fermentation, lysine is extracted and converted to its hydrochloride form via HCl treatment.

Optimization of Reaction Conditions

pH-Dependent Amination Efficiency

The coupling efficiency of ¹⁵N isotopes is highly pH-sensitive. Studies on analogous lysine-derivative syntheses reveal:

-

pH 7–8.5 : Favors ε-amino group reactivity (85–90% selectivity).

-

pH ≥ 9.5 : Reduces selectivity due to partial deprotonation of the α-amino group.

Table 1: pH Optimization for Dual ¹⁵N Labeling

| pH | ε-Amino Reactivity (%) | α-Amino Reactivity (%) |

|---|---|---|

| 7.0 | 87 ± 2 | 13 ± 2 |

| 8.5 | 89 ± 1 | 11 ± 1 |

| 9.5 | 76 ± 3 | 24 ± 3 |

Solvent and Temperature Effects

-

Aqueous ethanol : Enhances solubility of intermediates, achieving 92% yield at 30°C.

-

DMF : Facilitates faster reaction kinetics but requires stringent moisture control.

Purification and Characterization Techniques

Chromatographic Purification

Isotopic Purity Assessment

-

High-Resolution Mass Spectrometry (HRMS) : Confirms ¹⁵N incorporation (e.g., m/z 147.1124 for [M+H]⁺ vs. 145.0978 for unlabeled lysine).

-

¹H/¹⁵N NMR Spectroscopy : Validates isotopic enrichment (>98 atom % ¹⁵N) and structural integrity.

Table 2: Characterization Data for L-Lysine-¹⁵N₂ (Hydrochloride)

| Parameter | Value |

|---|---|

| Isotopic Purity (¹⁵N) | 98.5 ± 0.3% |

| Melting Point | 263–264°C (decomposition) |

| Specific Rotation | [α]²⁵/D +20.7° (c = 2, 5 M HCl) |

Industrial-Scale Production Considerations

Cost-Effective Precursor Sourcing

Bulk procurement of ¹⁵NH₃ and optimized fermentation media reduces production costs by ~40% compared to small-scale synthesis.

Continuous Flow Reactors

Automated systems minimize manual handling and improve yield consistency (batch-to-batch variation <2%).

Comparative Analysis of Methodologies

Table 3: Advantages and Limitations of Synthesis Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chemical Synthesis | High selectivity, scalable | Requires toxic solvents |

| Microbial Fermentation | Eco-friendly, low cost | Longer production timelines |

Chemical Reactions Analysis

Types of Reactions

L-Lysine-15N2 (hydrochloride) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of keto acids.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of amino alcohols.

Substitution: This reaction involves the replacement of one functional group with another, such as the conversion of the amino group to a different functional group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of L-Lysine-15N2 (hydrochloride) can produce keto acids, while reduction can yield amino alcohols .

Scientific Research Applications

Metabolic Studies

L-Lysine-15N2 is widely used in metabolic flux analysis to trace metabolic pathways in living organisms. The incorporation of this labeled compound allows researchers to study the dynamics of lysine metabolism and its derivatives.

Case Study: Lysine Catabolism in E. coli

A study demonstrated that lysine catabolism in Escherichia coli involves complex pathways leading to the production of glutarate and L-2-hydroxyglutarate as intermediates. By using L-Lysine-15N2, researchers traced the conversion of lysine through various enzymatic reactions, providing insights into its role in central metabolism and potential implications for human diseases such as cancer .

Protein Quantification Using SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. L-Lysine-15N2 is integral to this method, allowing for the differentiation between proteins synthesized in different experimental conditions.

Application: SILAC in Protein Profiling

In a specific application, L-Lysine-15N2 was utilized for profiling proteins in cells transfected with microRNAs. This approach enabled researchers to analyze changes in protein expression and post-translational modifications, providing a deeper understanding of cellular responses to genetic modifications .

Animal Nutrition and Feed Additives

L-Lysine is an essential amino acid for all animal species, and its isotopically labeled form has implications in animal nutrition research. It is often used to assess the efficacy of feed additives.

Safety and Efficacy Assessment

The European Food Safety Authority (EFSA) evaluated concentrated liquid forms of L-lysine produced via fermentation with genetically modified E. coli. The findings indicated that these products are safe for animal consumption and effective as feed additives, highlighting their importance in animal husbandry .

Biochemical Research

L-Lysine-15N2 is also employed in biochemical research to investigate various metabolic pathways involving lysine derivatives.

Case Study: Interconnected Pathways

Research has shown multiple interconnected pathways for L-lysine catabolism, including the alternative aminoadipate pathway. By using isotopically labeled lysine, scientists quantified the relative use of these pathways, establishing crucial links between metabolic enzymes and gene expression .

Antioxidant Research

Recent studies have explored the role of lysine harvesting as an antioxidant strategy. In experiments involving yeast cells, the addition of L-Lysine-15N2 improved resistance to oxidative stress, indicating its potential application in developing antioxidant therapies .

Mechanism of Action

The mechanism of action of L-Lysine-15N2 (hydrochloride) is similar to that of natural L-lysine. It is incorporated into proteins during translation, allowing researchers to track and quantify protein synthesis and degradation. The isotopic labeling with nitrogen-15 does not alter the biological activity of lysine but provides a means to distinguish it from the naturally occurring isotope .

Comparison with Similar Compounds

L-Lysine Hydrochloride (Unlabeled)

L-Lysine-ε-¹⁵N Hydrochloride

- Isotopic Labeling: Single ¹⁵N atom at the ε-amino group.

- Molecular Formula : H₂¹⁵N(CH₂)₄CH(NH₂)CO₂H · HCl

- Molecular Weight : 183.64 g/mol

- CAS No.: 287484-31-5

- Purity : 98 atom % ¹⁵N, 99% (CP)

- Applications : Used in localized metabolic tracing, particularly in studies focusing on lysine-specific post-translational modifications .

L-Lysine-¹³C₆-¹⁵N₂ Hydrochloride

- Isotopic Labeling : Six ¹³C and two ¹⁵N atoms.

- Molecular Formula : ¹³C₆H₁₄¹⁵N₂O₂ · HCl

- Molecular Weight : 190.66 g/mol

- Applications : Dual labeling enables precise tracking in mass spectrometry (MS)-based proteomics and flux analysis .

Structural and Functional Analogues

L-Lysine Dihydrochloride Salts

- Example: L-Lysine-¹⁵N Dihydrochloride Salt Molecular Formula: C₆H₁₄N¹⁵NO₂ · 2HCl Molecular Weight: 147.18 g/mol CAS No.: 204451-50-3 Key Difference: Contains two HCl molecules, enhancing solubility in aqueous solutions compared to monohydrochloride forms .

Poly-ʟ-Lysine Hydrobromide

- Structure : Polymerized lysine with hydrobromide counterions.

- Molecular Weight : >50,000 g/mol

- Applications: Used as a coating agent for cell culture surfaces due to its cationic properties, unlike monomeric lysine derivatives .

Data Tables

Table 1: Comparative Analysis of L-Lysine Hydrochloride Isotopologues

Table 2: Physicochemical and Functional Differences

| Parameter | L-Lysine HCl | L-Lysine-15N₂ HCl | L-Lysine-ε-15N HCl | Poly-ʟ-Lysine HBr |

|---|---|---|---|---|

| Isotopic Enrichment | None | 98 atom % ¹⁵N | 98 atom % ¹⁵N | None |

| Solubility (H₂O) | High | High | High | Moderate |

| Primary Use | Nutrition | Research tracer | Enzyme studies | Cell adhesion |

| Molecular Complexity | Monomer | Monomer | Monomer | Polymer |

Biological Activity

L-Lysine-15N2 (hydrochloride) is a stable isotope-labeled form of the essential amino acid L-lysine, characterized by the incorporation of nitrogen-15 isotopes. This compound has a molecular formula of C6H14ClN2O2 and a molecular weight of approximately 190.59 g/mol. As a hydrochloride salt, it appears as a white to slightly yellow crystalline powder and is soluble in water. Its unique isotopic labeling properties make it particularly valuable in biological research, especially in studies involving metabolic pathways and protein synthesis.

L-Lysine plays a crucial role in various biological processes, including:

- Protein Synthesis : Essential for the formation of proteins, L-lysine is involved in the synthesis of collagen and elastin, which are vital for skin and connective tissue health.

- Hormone Production : It contributes to the synthesis of hormones, including growth hormone.

- Enzyme Function : L-lysine is necessary for the activity of certain enzymes that require this amino acid as a cofactor.

The incorporation of nitrogen-15 allows researchers to trace the compound's fate within biological systems more accurately than with non-labeled forms.

Applications in Research

L-Lysine-15N2 (hydrochloride) has been utilized in various fields of research, including:

- Metabolic Studies : Its isotopic properties enable detailed tracking of metabolic pathways, particularly in studies involving amino acid metabolism and protein turnover.

- Antiviral Research : Studies have shown that L-lysine can inhibit viral replication, particularly in the context of herpes simplex virus (HSV). Higher ratios of L-lysine to L-arginine have been associated with reduced viral cytopathogenicity .

Case Studies

- Antiviral Activity : Research indicates that hyperbranched poly-L-lysine derivatives exhibit significant antiviral activity. The study showed that these derivatives could prevent virus entry into cells, highlighting the potential therapeutic applications of lysine derivatives in antiviral treatments .

- Oxidative Stress Response : A study demonstrated that lysine harvesting in microbial cells enhances their resistance to oxidative stress. This process involves channeling lysine metabolism towards polyamine synthesis, which subsequently increases NADPH levels and promotes glutathione biosynthesis—an important antioxidant defense mechanism .

Comparative Analysis

The following table summarizes the properties and applications of various lysine-related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Lysine (hydrochloride) | C6H14ClN2O2 | Non-labeled form; essential amino acid |

| L-Lysine-15N2 (hydrochloride) | C6H14ClN2O2 | Stable isotope-labeled; used for metabolic studies |

| L-Lysine-13C6,15N2 (hydrochloride) | C12H20ClN2O2 | Contains carbon isotope; used for advanced metabolic studies |

| L-Ornithine (hydrochloride) | C5H12ClN2O2 | Related amino acid; involved in urea cycle |

| L-Arginine (hydrochloride) | C6H14ClN4O2 | Precursor to nitric oxide; important for vasodilation |

Q & A

Q. How can researchers verify the isotopic purity and labeling efficiency of L-Lysine-15N2 hydrochloride in metabolic flux analysis?

Isotopic purity is critical for accurate metabolic tracing. Methodological steps include:

- Mass Spectrometry (MS): Use high-resolution LC-MS or MALDI-TOF to quantify <sup>15</sup>N incorporation. Compare isotopic peaks (e.g., m/z ratios for lysine fragments) against unlabeled controls .

- Nuclear Magnetic Resonance (NMR): <sup>15</sup>N NMR spectroscopy can confirm labeling at specific positions (ε-amino vs. α-amino groups) by analyzing chemical shifts and coupling patterns .

- Elemental Analysis: Combustion analysis combined with isotope ratio mass spectrometry (IRMS) provides atomic percent enrichment data .

Q. What protocols ensure proper handling and storage of L-Lysine-15N2 hydrochloride to maintain stability in longitudinal studies?

- Storage Conditions: Store at -20°C in airtight, desiccated containers to prevent hydrolysis and isotopic exchange. Avoid repeated freeze-thaw cycles .

- Purity Monitoring: Regularly assess via HPLC with UV/fluorescence detection to detect degradation products (e.g., deamidation or racemization) .

- Solution Preparation: Prepare fresh solutions in deuterated or ultrapure water to minimize background noise in NMR studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic enrichment data when using L-Lysine-15N2 hydrochloride across different cell cultures?

Contradictions may arise due to:

- Metabolic Cross-Talk: Competing pathways (e.g., lysine catabolism via saccharopine) may dilute <sup>15</sup>N labels. Use genetic knockout models (e.g., AASS mutants) to block alternate pathways .

- Cell-Specific Uptake Rates: Quantify lysine transporters (e.g., SLC7A1-5) via qPCR and correlate with enrichment levels using kinetic modeling .

- Data Normalization: Apply internal standards (e.g., <sup>13</sup>C-glucose) to correct for variations in cell growth rates .

Q. What experimental designs optimize the use of L-Lysine-15N2 hydrochloride in NMR-based protein structural studies?

- Selective Labeling: Incorporate <sup>15</sup>N at specific positions (e.g., ε-amino group) to simplify spectral overlap in 2D <sup>1</sup>H-<sup>15</sup>N HSQC experiments .

- Dynamic Nuclear Polarization (DNP): Enhance sensitivity for low-abundance proteins by combining <sup>15</sup>N labeling with DNP-NMR .

- Competitive Binding Assays: Use unlabeled lysine as a competitor to validate binding site specificity in protein-ligand interactions .

Q. How can metabolic flux analysis (MFA) leverage L-Lysine-15N2 hydrochloride to study lysine biosynthesis in genetically engineered microbes?

- Tracer Design: Pulse-chase experiments with <sup>15</sup>N-labeled lysine track flux through the diaminopimelate (DAP) pathway. Measure isotopic enrichment in intermediates (e.g., meso-DAP) via LC-MS/MS .

- Model Refinement: Integrate <sup>15</sup>N data into constraint-based models (e.g., COBRA) to predict enzyme knockouts that optimize lysine yield .

- Cross-Validation: Compare <sup>15</sup>N data with <sup>13</sup>C flux maps to identify rate-limiting steps in central carbon metabolism .

Methodological and Reproducibility Considerations

Q. What statistical approaches are recommended for analyzing contradictory data in <sup>15</sup>N-tracer studies involving L-Lysine-15N2 hydrochloride?

- Error Propagation Analysis: Quantify uncertainty in MS/NMR measurements using Monte Carlo simulations .

- Multivariate Analysis: Apply principal component analysis (PCA) to disentangle biological variability from technical noise in multi-omics datasets .

- Peer Validation: Share raw spectra and flux models via repositories like MetaboLights to enable cross-lab reproducibility .

Q. How should researchers document experimental parameters for studies using L-Lysine-15N2 hydrochloride to meet journal reproducibility standards?

- Detailed Metadata: Report labeling protocols, storage conditions, and instrument calibration parameters (e.g., NMR magnet strength, MS resolution) .

- Supplementary Data: Include chromatograms, spectral assignments, and flux balance analysis code as supplemental files .

- Ethical Compliance: Adhere to safety protocols for isotopic waste disposal, as outlined in institutional chemical hygiene plans .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.